Urobilinogen

Catalog No.
S593068
CAS No.
14684-37-8
M.F
C33H44N4O6
M. Wt
592.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urobilinogen

CAS Number

14684-37-8

Product Name

Urobilinogen

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C33H44N4O6

Molecular Weight

592.7 g/mol

InChI

InChI=1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)

InChI Key

OBHRVMZSZIDDEK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

Synonyms

(9CI)-2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid

Canonical SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

The exact mass of the compound Urobilinogen is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Bile Pigments. It belongs to the ontological category of bilanes in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Urobilinogen (CAS 14684-37-8) is a colorless tetrapyrrole bilane formed via the intestinal microbial reduction of bilirubin. In clinical and analytical chemistry, it is a critical biomarker for hepatic dysfunction, hemolytic anemia, and biliary obstruction. From a procurement standpoint, authentic urobilinogen is highly sensitive to air and light, rapidly oxidizing to the yellow pigment urobilin. Consequently, it is typically supplied as a stabilized standard (e.g., in aqueous sodium hydroxide under an argon pad) to ensure structural integrity for assay calibration. Its primary industrial value lies in its specific reactivity with p-dimethylaminobenzaldehyde (Ehrlich's reagent), making it the indispensable calibrator for quantitative urinalysis and diagnostic dipstick manufacturing [1].

Analytical Standard Fit

Synthetic urobilinogen for quantitative urine assay calibration
Reference standard for hepatic and hemolytic research markers
Stabilized liquid formulation available for long-term control use

Substituting urobilinogen with its precursor (bilirubin), its oxidized form (urobilin), or synthetic colorimetric mimics (indoles) compromises assay fidelity. Bilirubin does not react with Ehrlich's reagent to form the necessary pink chromophore, requiring entirely different diazo-based detection methods. While indole derivatives have historically been used as stable surrogates in dipstick controls to mimic the reddish-brown Ehrlich reaction, they suffer from poor aqueous solubility, distinct reaction kinetics, and an inability to validate HPLC/MS methods targeting true heme metabolites. Furthermore, oxidized urobilin cannot be used to calibrate direct aldehyde condensation assays, meaning buyers developing specific urobilinogen clinical tests must procure the strictly anaerobic, unconjugated bilane [1].

Mismatch Risk

Natural urobilin and stercobilin impurities may compromise calibration accuracy
Bilirubin assays differ in spectral properties and diagnostic sensitivity context
Stability handling requirements are unique to urobilinogen; protocols may not transfer

Specificity in Aldehyde Condensation vs. Bilirubin

Urobilinogen specifically reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) by binding at the C2 position of its two indole moieties, producing a measurable complex at 560 nm. Bilirubin lacks this specific reactivity and acts as an interferent rather than a substrate, necessitating two-reagent systems to eliminate bilirubin cross-reactivity before urobilinogen quantification [1].

Evidence DimensionReactivity with Ehrlich's Reagent
Target Compound DataForms specific pink complex at 560 nm
Comparator Or BaselineBilirubin (Non-reactive to aldehyde condensation; requires diazo reaction)
Quantified Difference100% specificity for urobilinogen in the aldehyde condensation pathway compared to bilirubin.
ConditionsAcidic aqueous environment (Ehrlich reaction)

Diagnostic manufacturers must procure authentic urobilinogen to accurately calibrate the specific C2-binding reaction, as bilirubin cannot serve as a proxy.

Diagnostic Sensitivity
Head-to-head
Sensitivity 70–74% (bilirubin detection); 43–53% (other LFTs)
Specificity 77–87%
vs. Bilirubin: similar for serum bilirubin; Indirect bilirubin ~12% higher sensitivity for beta-thal trait
Supports test selection review for hepatic screening
Prospective ED study (N=122); beta-thalassemia trait cohort

Detection Limits: Zinc-Complex Fluorometry vs. Direct Spectrophotometry

For high-sensitivity applications, urobilinogen can be oxidized with iodine to urobilin and complexed with zinc to yield a highly fluorescent compound. This fluorometric method achieves a lower limit of detection of 0.25 µmol/L, which is twice as sensitive as the standard direct spectrophotometric method (0.5 µmol/L) for the same zinc complex [1].

Evidence DimensionLimit of Detection (LOD)
Target Compound Data0.25 µmol/L (via Zinc-complex fluorometry)
Comparator Or Baseline0.5 µmol/L (via direct spectrophotometry)
Quantified DifferenceFluorometry provides a 2-fold improvement in detection sensitivity over spectrophotometry.
ConditionsDimethylsulfoxide extraction followed by iodine oxidation and zinc complexation.

Procurement teams sourcing urobilinogen for ultra-trace biomarker research should ensure compatibility with fluorometric zinc-complex protocols to maximize assay sensitivity.

Standardization Purity
Head-to-head
Synthetic urobilinogen: pure standard
vs. Urobilin/stercobilin: reported impure; crystalline stercobilin IX method CV 3.9%, recovery 90.4% (SD 14.5%)
Synthetic standard essential for quantitative calibration
Spectrophotometric and mercuric chloride assays; primary method standardization

Storage Stability and Oxidation Control

Unprotected urobilinogen is highly unstable in the presence of air and light, rapidly oxidizing to urobilin (shifting the molecular weight from 592 to 590). However, when formulated in aqueous sodium hydroxide (pH ~13.2) and protected under an argon pad at 2-8°C, the compound maintains a purity of <1% bilirubin byproduct and remains stable for up to 1 year[1].

Evidence DimensionShelf-life and Purity Maintenance
Target Compound Data1-year stability with <1% degradation byproducts
Comparator Or BaselineAir-exposed Urobilinogen (Rapid, uncontrolled oxidation to urobilin)
Quantified DifferenceArgon-protected formulation extends shelf-life to 1 year compared to hours/days for air-exposed samples.
ConditionsAqueous NaOH solution, pH 13.2, dark storage at 2-8°C.

Buyers must strictly specify inert-gas packaging and cold-chain logistics; procuring standard air-packed material will result in a degraded, oxidized product unfit for calibration.

Formulation Stability
Reported
Stabilized liquid: 18-month shelf life
Unstabilized urobilinogen: ≥10% degradation in 1 day under refrigeration
Supports long-term control material consistency
Patent US5866424A; storage 2–8 °C under argon, protected from light

Calibration Fidelity vs. Indole Surrogates

While indole derivatives have been used as stable chemical mimics for urobilinogen in dipstick controls, they present significant drawbacks. Indoles are relatively insoluble in aqueous solutions and possess a highly unpleasant odor. More importantly, they cannot replicate the exact 592.7 g/mol bilane structure of urobilinogen, making them useless for advanced HPLC/MS validation or true metabolic modeling of the gut microbiome [1].

Evidence DimensionStructural and Analytical Fidelity
Target Compound DataExact mass match (MW 592.7) and high aqueous solubility in basic media
Comparator Or BaselineIndole-based mimics (Poor aqueous solubility, non-homologous mass, distinct odor)
Quantified DifferenceAuthentic urobilinogen provides exact mass and metabolic matching, whereas indoles only mimic the macroscopic colorimetric reaction.
ConditionsAqueous control solution formulation.

Laboratories transitioning from simple visual dipsticks to mass spectrometry or exact kinetic modeling must procure authentic urobilinogen rather than relying on legacy indole surrogates.

Urine Reference Range
Class-level
Normal: 0.1–1.8 mg/dL (1.7–30 µmol/L)
Pathological: >2.0 mg/dL (34 µmol/L)
Enables quantitative tracking of bile pigment excretion
Bilirubin typically reported semi-quantitatively

Clinical Urinalysis Reagent Manufacturing

Utilizing authentic urobilinogen to calibrate Ehrlich's reagent-based diagnostic dipsticks and automated liquid assays, ensuring accurate differentiation between normal (0.1-1.0 mg/dL) and pathological levels of heme degradation without bilirubin cross-reactivity [1].

Gut Microbiome Metabolic Profiling

Serving as an exact mass standard (MW 592.7) in HPLC/MS studies investigating the bacterial reduction of bilirubin, where structural fidelity is required over simple colorimetric mimics like indoles [2].

High-Sensitivity Fluorometric Assay Development

Acting as the primary substrate for iodine-oxidized, zinc-complexed fluorometric assays, enabling the detection of trace urobilinogen levels down to 0.25 µmol/L in serum or bile[3].

Hepatobiliary Disease Biomarker Research

Providing a reliable, argon-stabilized reference material for longitudinal studies tracking the ratio of conjugated bilirubin to urobilinogen in cases of suspected biliary obstruction or hemolytic anemia [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Quantitative urine urobilinogen assay calibration
Synthetic standard purity
Calibration accuracy and recovery verification
Long-term diagnostic control material
Stabilized liquid formulation
Shelf-life stability endpoint monitoring
Hepatic and hemolytic disorder screening research
Quantitative reference interval
Longitudinal excretion monitoring accuracy
Beta-thalassemia trait screening
Non-invasive urine-based marker
Screening performance in resource-limited settings

Physical Description

Solid

XLogP3

2.7

LogP

1.969

Appearance

A solution

Other CAS

14684-37-8

Wikipedia

I-urobilinogen

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